4-Bromo-2-[1-(propylamino)propyl]phenol

Catalog No.
S15872066
CAS No.
M.F
C12H18BrNO
M. Wt
272.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-[1-(propylamino)propyl]phenol

Product Name

4-Bromo-2-[1-(propylamino)propyl]phenol

IUPAC Name

4-bromo-2-[1-(propylamino)propyl]phenol

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

InChI

InChI=1S/C12H18BrNO/c1-3-7-14-11(4-2)10-8-9(13)5-6-12(10)15/h5-6,8,11,14-15H,3-4,7H2,1-2H3

InChI Key

LCXIVURDZVYPGJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CC)C1=C(C=CC(=C1)Br)O

4-Bromo-2-[1-(propylamino)propyl]phenol, also known as 4-bromo-2-(propylaminomethyl)phenol, is a chemical compound characterized by its phenolic structure with a bromine atom and a propylamino substituent. Its molecular formula is C10H14BrNC_{10}H_{14}BrN and it has a molecular weight of approximately 229.13 g/mol. The compound features a bromine atom at the para position of the phenolic ring, which influences its reactivity and biological properties.

, including:

  • Oxidation: The compound can be oxidized to form quinones or carboxylic acids using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield amines or alcohols when treated with sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

Common reagents used in these reactions include sodium hydroxide for substitution and various oxidizing or reducing agents depending on the desired product.

Research indicates that 4-Bromo-2-[1-(propylamino)propyl]phenol exhibits potential biological activities, particularly in antimicrobial and antifungal applications. It has been studied for its interaction with specific enzymes and receptors, which could lead to therapeutic effects in treating certain diseases. Its unique structure may enhance its affinity for biological targets compared to other compounds .

The synthesis of 4-Bromo-2-[1-(propylamino)propyl]phenol typically involves the bromination of 2-[1-(propylamino)propyl]phenol. This reaction is often carried out in solvents like acetic acid or dichloromethane under controlled temperature conditions to optimize yield and purity. Industrial methods may utilize continuous flow reactors to ensure consistent quality and efficiency in large-scale production .

This compound has various applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
  • Biology: Its potential antimicrobial and antifungal properties make it a candidate for further biological research.
  • Medicine: Investigated for therapeutic effects, particularly in treating infections or diseases linked to microbial resistance.
  • Industry: Used in the production of pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products .

Studies on the interactions of 4-Bromo-2-[1-(propylamino)propyl]phenol with biological targets are ongoing. These investigations focus on its binding affinity to specific receptors and enzymes, which may elucidate its mechanism of action and therapeutic potential. Understanding these interactions is crucial for developing effective applications in medicine and agriculture .

Several compounds share structural similarities with 4-Bromo-2-[1-(propylamino)propyl]phenol, including:

  • 4-Bromo-2-[1-(ethylamino)ethyl]phenol: Similar structure but features an ethyl group instead of a propyl group.
  • 2-Bromo-4,6-dimethylphenylamine: Contains a bromine atom and methyl groups at different positions on the phenolic ring.

Uniqueness

The uniqueness of 4-Bromo-2-[1-(propylamino)propyl]phenol lies in its specific substitution pattern and the presence of a propylamino group. This configuration can significantly influence its chemical reactivity and biological activity compared to similar compounds, potentially leading to distinct pharmacological effects .

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

271.05718 g/mol

Monoisotopic Mass

271.05718 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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